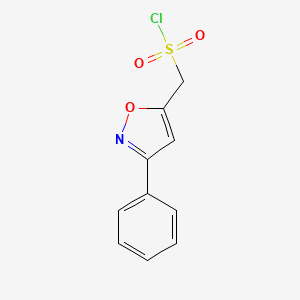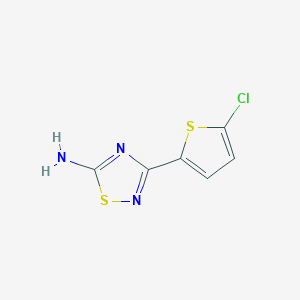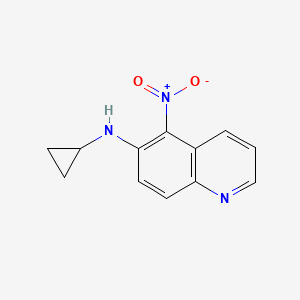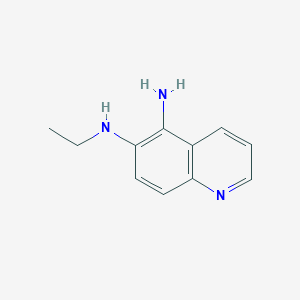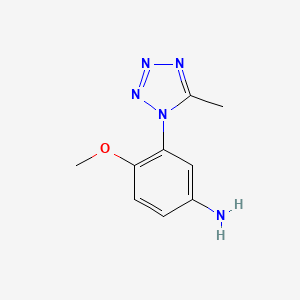![molecular formula C15H21NO3S B1452275 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one CAS No. 1170250-98-2](/img/structure/B1452275.png)
1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one
Übersicht
Beschreibung
Synthesis Analysis
Piperidines, including 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one, are among the most important synthetic fragments for designing drugs . A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. The compound “1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one” can be used as a starting material for synthesizing bioactive piperidine derivatives. These derivatives can undergo further chemical reactions to create compounds with potential pharmacological activities .
Development of Anticancer Agents
Piperidine structures are often found in anticancer agents. The sulfonyl group in “1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one” could be modified to enhance its interaction with cancer cell targets, potentially leading to the development of new anticancer drugs .
Creation of Antimicrobial Compounds
The structural flexibility of piperidine allows for the design of antimicrobial agents. By functionalizing the “1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one” molecule, researchers can create compounds that may inhibit the growth of various bacteria and viruses .
Anti-Inflammatory Applications
Piperidine derivatives have shown anti-inflammatory properties. “1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one” could be used to synthesize new molecules that target inflammatory pathways, offering potential treatments for conditions like arthritis .
Neuroprotective Drug Discovery
The piperidine moiety is a common feature in neuroprotective drugs. Research into “1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one” could lead to the discovery of novel compounds that protect nerve cells from damage or degeneration .
Analgesic Drug Development
Compounds with a piperidine structure are known to possess analgesic effects. “1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one” might be a precursor in the synthesis of new pain-relieving medications that act on specific pain pathways .
Eigenschaften
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]sulfonylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-12(2)11-13-3-5-15(6-4-13)20(18,19)16-9-7-14(17)8-10-16/h3-6,12H,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXOSGMIMSOXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1452197.png)

